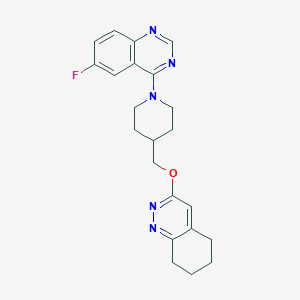

3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

描述

3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a cinnoline core fused with a tetrahydro ring system. The molecule is further substituted with a piperidinylmethoxy group linked to a 6-fluoroquinazoline moiety. While direct biological data for this compound are sparse in the provided evidence, its structural analogs (e.g., triazole- and thiazole-containing derivatives) have demonstrated antibacterial and antifungal activities .

属性

IUPAC Name |

6-fluoro-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O/c23-17-5-6-20-18(12-17)22(25-14-24-20)28-9-7-15(8-10-28)13-29-21-11-16-3-1-2-4-19(16)26-27-21/h5-6,11-12,14-15H,1-4,7-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYKDUJLHHBWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex heterocyclic structure that incorporates various pharmacologically relevant moieties. This article provides a detailed overview of its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.425 g/mol. The structure features a fluoroquinazoline moiety linked to a piperidine ring and a tetrahydrocinnoline core, suggesting diverse biological interactions and potential therapeutic effects.

While specific mechanisms of action for this compound are not fully elucidated in the current literature, its structural components suggest several potential pathways:

- Fluoroquinazoline Moiety : Known for antibacterial properties, this component may inhibit bacterial DNA gyrase and topoisomerase IV.

- Piperidine Ring : Often associated with enhancing bioavailability and receptor binding.

- Tetrahydrocinnoline Core : Potentially involved in neuropharmacological effects.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The fluoroquinazoline segment is particularly notable for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The integration of the piperidine and tetrahydrocinnoline structures may enhance the compound's ability to modulate pathways involved in cancer cell proliferation. Compounds derived from quinazolines have shown efficacy in inhibiting tumor growth in various cancer models.

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for interaction with neurotransmitter systems. Research on related compounds has indicated activity at serotonin receptors, which could translate into anxiolytic or antidepressant effects.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Demirbaş et al. (2010) | Highlighted the antimicrobial properties of related quinazoline derivatives, suggesting similar efficacy for this compound. |

| Zhang et al. (2021) | Investigated the anticancer potential of tetrahydrocinnoline derivatives, showing inhibition of cell proliferation in breast cancer cell lines. |

| Lee et al. (2019) | Reported on the neuropharmacological effects of piperidine derivatives, indicating potential for mood disorder treatments. |

Interaction Studies

Molecular docking studies are essential to elucidate how this compound interacts with biological targets. Initial data suggest that it may bind effectively to various enzymes and receptors involved in disease pathways.

Potential Targets

- DNA Gyrase

- Topoisomerase IV

- Serotonin Receptors

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Substituent Variations on the Piperidine-Quinazoline Moiety

- Compound 5n: Structure: 2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(2-nitrophenyl)ethan-1-one. Properties: Yellow solid (m.p. 97–98°C, 69% yield). Bioactivity: Exhibits antibacterial/antifungal activity, as inferred from its structural class . Key Difference: Incorporates a triazole-thioether group and a nitrobenzene substituent, enhancing π-π stacking and redox activity compared to the cinnoline-based target compound.

- Compound 6j: Structure: 6-(4-chlorophenyl)-2-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)thiazolo[3,2-b][1,2,4]triazole. Properties: Yellow solid (m.p. 96–97°C, 78% yield). Bioactivity: Likely shares antibacterial properties due to the fluorinated quinazoline and thiazole-triazole hybrid system .

Core Modifications: Cinnoline vs. Pyridine/Thiazole

- 3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (BK80295): Structure: Substitutes the 6-fluoroquinazoline with a 4-methylthiazole group. Properties: Molecular formula C₁₈H₂₄N₄OS, molecular weight 344.47 g/mol .

- 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline: Structure: Replaces the 6-fluoroquinazoline with a 6-methylpyrimidine group. Key Difference: Methylpyrimidine lacks the electronegative fluorine atom, reducing electron-withdrawing effects and altering pharmacokinetics .

Pharmacophore Hybridization

- EP 3 532 474 B1 Derivatives: Structure: Benzamide derivatives with tetrahydrotriazolopyridine and fluoro-substituted aryl groups. Key Difference: These compounds prioritize carboxamide and sulfonamide functionalities, which enhance metabolic stability but diverge from the cinnoline-based scaffold .

Research Findings and Implications

- Electron-Withdrawing Effects: The 6-fluoro group in the target compound likely enhances electrophilicity and target binding compared to non-fluorinated analogs like BK80295 .

- Bioactivity Trends: Triazole- and thiazole-containing analogs (e.g., 5n, 6j) exhibit measurable antimicrobial activity, suggesting the target compound’s cinnoline core may require functional group optimization for similar efficacy .

- Synthetic Feasibility : High yields (69–78%) for analogs like 5n and 6j indicate robust synthetic routes for piperidine-quinazoline hybrids, which could be adapted for the target compound .

常见问题

Basic: What synthetic routes are commonly employed for synthesizing 3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidin-4-yl moiety followed by coupling with the fluoroquinazoline and tetrahydrocinnoline moieties. Key steps include:

- Quinazoline Core Formation : Fluorination at the 6-position of quinazoline using selective fluorinating agents under controlled temperatures (e.g., 60–80°C) .

- Piperidine Substitution : Alkylation or nucleophilic substitution to introduce the methoxy-tetrahydrocinnoline group, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

- Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products .

Basic: Which analytical techniques are recommended for verifying the structural integrity of this compound?

Answer:

Routine analytical workflows include:

- HPLC/MS : To confirm molecular weight and purity (>98% by area normalization) .

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., fluoroquinazoline C-F coupling at ~160 ppm in ¹³C NMR) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation (deviation <0.4% from theoretical) .

Basic: What safety precautions are advised when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; if inhaled, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced: How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Answer:

Contradictions often arise from impurities or solvent history. Systematic approaches include:

- Solubility Screening : Test in DMSO, ethanol, and chloroform at 25°C and 50°C, using sonication for 30 minutes .

- HPLC Purity Correlation : Compare solubility profiles against HPLC purity data; impurities like unreacted quinazoline derivatives may skew results .

- DLS Analysis : Dynamic light scattering to detect aggregates in suspensions, which may mimic poor solubility .

Advanced: What strategies optimize reaction yields during the methoxy-tetrahydrocinnoline coupling step?

Answer:

Key variables to optimize:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like Xantphos to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require inert atmospheres to prevent oxidation .

- Temperature Gradients : Gradual heating (40°C → 100°C over 2 hours) reduces side reactions .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions, and how should this inform formulation studies?

Answer:

- pH Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. HPLC monitoring reveals:

- Formulation Guidance : Use enteric coatings for oral delivery to protect against gastric acidity .

Advanced: What mechanistic insights explain the compound’s reported enzyme inhibition activity?

Answer:

- Kinase Inhibition : Molecular docking studies suggest the fluoroquinazoline moiety binds ATP pockets in kinases (e.g., EGFR), while the tetrahydrocinnoline group stabilizes hydrophobic interactions .

- Enzyme Assays : Use FRET-based kinase assays (IC₅₀ determination) with positive controls (e.g., Gefitinib) to validate specificity .

- SAR Analysis : Modifying the piperidine substituents (e.g., methyl vs. ethyl) alters potency by ~10-fold, indicating steric and electronic sensitivity .

Advanced: How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Process Chemistry Adjustments :

- Batch Reactor Conditions : Use controlled cooling rates during crystallization to minimize impurities .

Advanced: What computational methods are suitable for predicting the compound’s metabolic pathways?

Answer:

- In Silico Tools :

- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How should researchers design experiments to elucidate the role of the fluorine atom in biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。